

GwtInsagyllgpppalala-conh2 mechanism of action

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Compound of Interest

Compound Name: GwtInsagyllgpppalala-conh2

Cat. No.: B115841

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Note on the Target Molecule

The peptide sequence "**GwtInsagyllgpppalala-conh2**" does not correspond to a known or documented molecule in the public scientific literature. To fulfill the request for an in-depth technical guide, this document will use Glucagon-Like Peptide-1 (GLP-1) as a representative example. GLP-1 is a well-characterized peptide hormone with a complex mechanism of action, making it a suitable subject for demonstrating the required data presentation, experimental protocols, and visualizations.

An In-Depth Technical Guide to the Mechanism of Action of Glucagon-Like Peptide-1 (GLP-1)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucagon-Like Peptide-1 (GLP-1) is a 30- or 31-amino acid incretin hormone secreted by enteroendocrine L-cells in the gut in response to nutrient ingestion.^{[1][2][3]} It is a critical regulator of glucose homeostasis and plays a significant role in appetite and energy balance.^{[1][4][5]} The actions of GLP-1 are mediated by the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR) expressed in various tissues, including pancreatic β -cells, neurons in the brain, heart, and kidney.^{[2][5]} Upon binding, GLP-1R activation initiates a cascade of intracellular signaling events that are central to its physiological effects, making it a prime therapeutic target for type 2 diabetes and obesity.^{[1][4][6]}

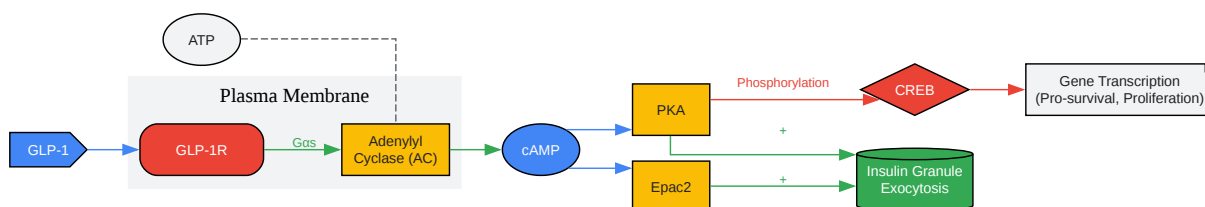
Core Mechanism of Action: GLP-1R Signaling

The binding of GLP-1 to its receptor on the pancreatic β -cell is the most extensively studied signaling axis.[2][7] The canonical pathway involves the coupling of the GLP-1R to the stimulatory G-protein, G α s.[7] This activation leads to the stimulation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][7] The subsequent rise in intracellular cAMP levels activates two primary downstream effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), also known as cAMP-regulated guanine nucleotide exchange factor.[7][8][9]

Activation of both PKA and Epac converges on multiple cellular processes to potentiate glucose-stimulated insulin secretion (GSIS).[8][9] These pathways enhance the exocytosis of insulin-containing granules.[8] Beyond its acute effects on insulin secretion, chronic GLP-1R activation promotes β -cell proliferation, neogenesis, and reduces apoptosis, contributing to long-term improvements in β -cell mass and function.[2][7] In addition to the primary G α s pathway, GLP-1R can also recruit β -arrestin and signal through pathways like the extracellular signal-regulated kinases (ERK1/2).[7]

Signaling Pathway Diagram

The following diagram illustrates the primary signaling cascades initiated by GLP-1R activation in a pancreatic β -cell.



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GLP-1 Receptor Signaling Cascade

Quantitative Data Summary

The interaction of GLP-1 and its analogs with the GLP-1R can be quantified through receptor binding and functional potency assays. The following tables summarize key quantitative parameters from the literature.

Table 1: GLP-1 Receptor Binding Affinity

This table presents the binding affinity (K_d or K_i) or the concentration of competitor required to displace 50% of a radioligand (IC_{50}) for GLP-1 and related molecules at the human GLP-1R. Lower values indicate higher binding affinity.

Compound	Assay Type	Cell Line	Radioligand	Affinity Metric	Value	Reference(s)
GLP-1 (7-36)	Competition Binding	HEK293	^{125}I -Exendin(9-39)	pIC_{50}	9.0 ± 0.1	[10]
GLP-1 (7-36)	Competition Binding	-	^{125}I -GLP-1	IC_{50}	1.18 nM	[11]
Exendin-4	Competition Binding	-	^{125}I -GLP-1	IC_{50}	1.3 nM	[11]
Semaglutide	Competition Binding	-	^{125}I -GLP-1	IC_{50}	1.13 μ M	[11]
Native Semaglutide	Computational	-	-	K_d (avg)	3.4 μ M	[12][13]
D3-Exendin-4	Equilibrium Binding	HEK293-SNAP-GLP-1R	SNAP-Lumi4-Tb	log K_d	-9.1 ± 0.1	[6]

Table 2: Functional Potency - cAMP Production

This table presents the half-maximal effective concentration (EC_{50}) for the stimulation of intracellular cAMP accumulation. Lower values indicate higher functional potency.

Compound	Cell Line	Assay Type	Potency Metric	Value	Reference(s)
GLP-1 (7-36) amide	RINm5F	FRET-based cAMP sensor	EC50	1.3 nM	[14]
GLP-1 (7-36) amide	HEK-GLP-1R	Intracellular cAMP	pEC50	10.07 ± 0.14 (~85 pM)	[15]
GLP-1	HEK293-GLP1R-RLuc	BRET-based cAMP sensor	EC50	0.39 ± 0.16 nM	[16]
Exendin-4	HEK293-GLP1R-RLuc	BRET-based cAMP sensor	EC50	0.20 ± 0.022 nM	[16]
Ecnoglutide (XW003)	CHO-K1/hGLP-1R	HTRF cAMP Assay	EC50	2.322 ng/mL	[17]
Liraglutide	CHO-hGLP-1R	cAMP Production	EC50	-	[18]
Semaglutide	CHO-hGLP-1R	cAMP Production	EC50	-	[18]

Experimental Protocols

Characterization of GLP-1R agonists relies on robust in vitro assays. Below are detailed methodologies for two key experiments.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GLP-1R.

1. Membrane Preparation:

- Culture HEK293 cells stably expressing the human GLP-1R to confluence.
- Wash cells with ice-cold PBS and induce lysis with hypotonic buffer.

- Scrape and pellet the ruptured cells by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[19]
- Resuspend the crude membrane pellet in a binding buffer (e.g., 50 mM HEPES, 2.5 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4).[20]
- Homogenize the suspension, determine protein concentration (e.g., BCA assay), and store aliquots at -80°C.[19]

2. Binding Assay:

- Thaw membrane aliquots on ice.
- In a 96-well filtration plate, combine in a final volume of 200-250 µL:[19][20]
 - Cell membranes (5-20 µg protein).
 - A fixed concentration of radioligand (e.g., 75 pM ¹²⁵I-GLP-1 or ¹²⁵I-Exendin(9-39)).[20]
 - Serial dilutions of the unlabeled test compound (or buffer for total binding).
 - A high concentration of an unlabeled reference agonist (e.g., 1 µM GLP-1) for non-specific binding (NSB).
- Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[10][19]

3. Harvesting and Detection:

- Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[19]
- Wash the filters rapidly 3-4 times with ice-cold wash buffer (e.g., PBS, 0.1% BSA) to remove unbound radioligand.[20]
- Dry the filter plate and add scintillation cocktail.
- Measure the filter-bound radioactivity using a scintillation counter (e.g., MicroBeta counter).

4. Data Analysis:

- Calculate specific binding by subtracting NSB from total binding.
- Plot the percentage of specific binding against the log concentration of the test compound.
- Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
- Convert the IC50 to a Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This protocol measures the functional potency of a test compound by quantifying the production of intracellular cAMP following GLP-1R activation.

1. Cell Preparation:

- Seed cells expressing the GLP-1R (e.g., CHO-K1 or HEK293) into a 96- or 384-well plate at a predetermined density (e.g., 30,000 cells/well) and incubate overnight.[\[21\]](#)[\[22\]](#)
- The following day, aspirate the culture medium.
- Wash the cells and replace the medium with a stimulation buffer (e.g., HBSS or PBS with a phosphodiesterase inhibitor like 500 μ M IBMX to prevent cAMP degradation).
- Incubate for 30 minutes at 37°C.[\[15\]](#)[\[21\]](#)

2. Compound Stimulation:

- Prepare serial dilutions of the test compound (agonist) at 10x the final desired concentration in stimulation buffer.
- Add 10 μ L of the 10x compound dilutions to the appropriate wells containing 90 μ L of cell suspension/buffer.

- Include a positive control (e.g., 1 μ M GLP-1 or 100 μ M Forskolin, a direct adenylyl cyclase activator) and a vehicle control (buffer only).[\[21\]](#)
- Incubate for 30 minutes at 37°C.[\[21\]](#)

3. Lysis and Detection:

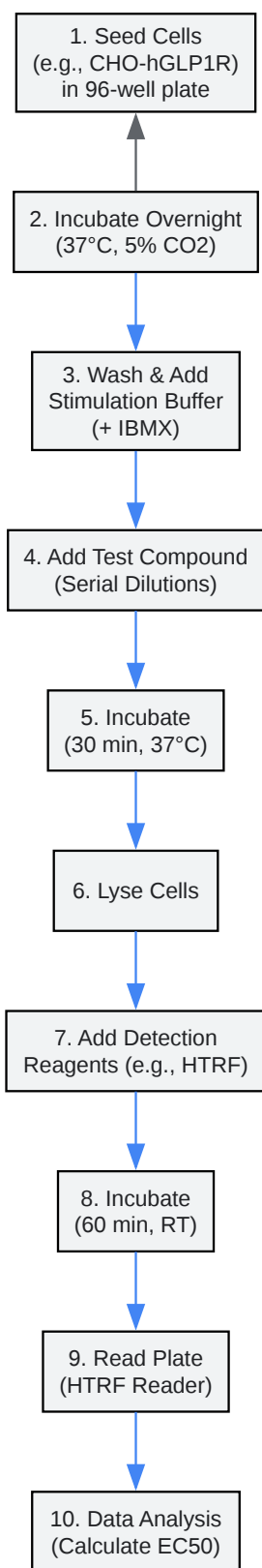
- Terminate the stimulation by aspirating the buffer and lysing the cells. The method depends on the detection kit used. For HTRF or AlphaScreen assays, add the supplied lysis buffer and incubate for 5-10 minutes.[\[21\]](#)
- Transfer lysate to a detection plate if necessary.
- Add detection reagents as per the manufacturer's protocol (e.g., for an HTRF assay, this involves adding cAMP-d2 and anti-cAMP-cryptate).
- Incubate for 60 minutes at room temperature.
- Read the plate on a compatible plate reader (e.g., an HTRF-certified reader that measures the ratio of emission at 665 nm and 620 nm).

4. Data Analysis:

- Generate a cAMP standard curve using known concentrations of cAMP.
- Convert the raw assay signal (e.g., HTRF ratio) for each sample to a cAMP concentration using the standard curve.
- Plot the cAMP concentration against the log concentration of the test compound.
- Fit the data to a four-parameter logistic equation to determine the EC₅₀, E_{max}, and Hill slope.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a cell-based cAMP accumulation assay.



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Workflow for a cAMP Accumulation Assay

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